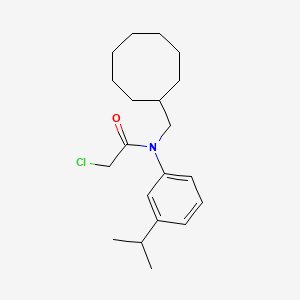
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research applications. CCPA is a selective A1 adenosine receptor agonist, which means that it binds to and activates A1 adenosine receptors in the body. A1 adenosine receptors are found in various tissues and organs, including the brain, heart, and immune system, and play important roles in regulating physiological functions such as heart rate, blood pressure, and inflammation.
Mechanism of Action
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide exerts its effects by binding to and activating A1 adenosine receptors in the body. Activation of A1 adenosine receptors leads to a cascade of intracellular signaling events that ultimately result in various physiological effects. For example, activation of A1 adenosine receptors in the heart leads to a decrease in heart rate and cardiac output, while activation in the brain leads to sedation and analgesia.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects in various tissues and organs. For example, 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been shown to inhibit the release of pro-inflammatory cytokines from immune cells, which may contribute to its anti-inflammatory effects. It has also been shown to modulate the activity of ion channels in the heart, which may contribute to its antiarrhythmic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide in lab experiments is its high selectivity for A1 adenosine receptors. This allows researchers to specifically target these receptors and study their effects in isolation. However, one limitation of using 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide is its relatively low potency compared to other A1 adenosine receptor agonists. This may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide. One area of interest is its potential use as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory agent in various autoimmune and inflammatory diseases. Finally, further research is needed to fully understand the molecular mechanisms underlying its effects, which may lead to the development of more potent and selective A1 adenosine receptor agonists.
Synthesis Methods
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide can be synthesized through a multistep process that involves the reaction of several chemical intermediates. The first step involves the reaction of 3-isobutylphenol with chloroacetyl chloride to form 3-(chloroacetyl)isobutylbenzene. This intermediate is then reacted with cyclooctylmagnesium bromide to form 3-(cyclooctylmethyl)isobutylbenzene. Finally, the target compound 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide is obtained by reacting 3-(cyclooctylmethyl)isobutylbenzene with 2-chloroacetamide.
Scientific Research Applications
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. For example, 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. It has also been investigated as a potential treatment for cardiac arrhythmias, asthma, and inflammatory bowel disease.
properties
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClNO/c1-16(2)18-11-8-12-19(13-18)22(20(23)14-21)15-17-9-6-4-3-5-7-10-17/h8,11-13,16-17H,3-7,9-10,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVQZIZDTLHOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(CC2CCCCCCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91755444 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

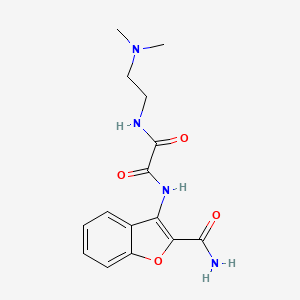
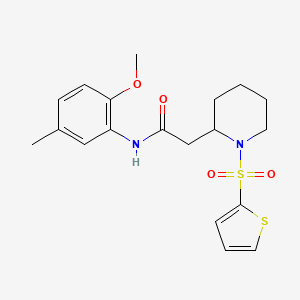
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2655540.png)

![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B2655545.png)
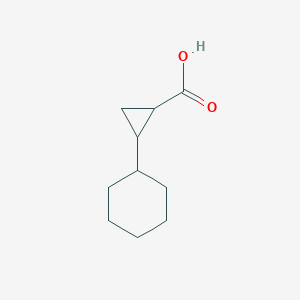
![(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2655548.png)
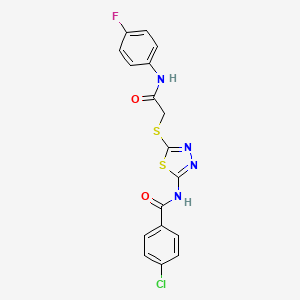
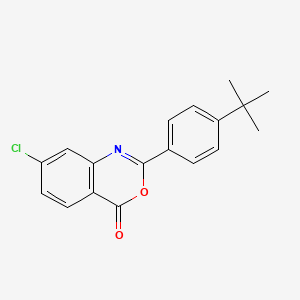
![3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2655552.png)
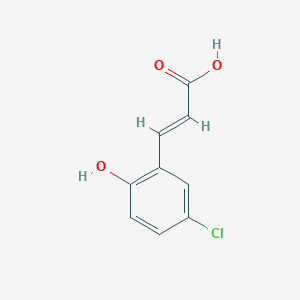
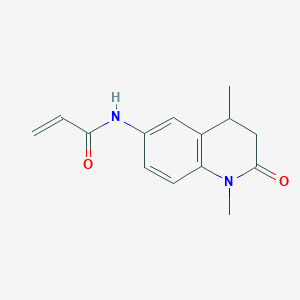
![2,4-dichloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2655557.png)
